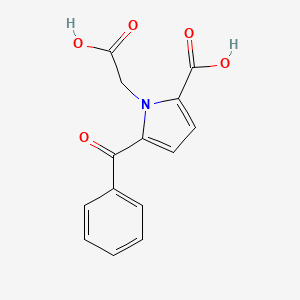
5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a benzoyl group at the 5-position, a carboxymethyl group at the 1-position, and a carboxylic acid group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole derivative with benzoyl chloride in the presence of a base, followed by carboxymethylation and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and amines.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties.
作用機序
The mechanism by which 5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.
類似化合物との比較
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-Benzoyl-1-(car
特性
CAS番号 |
113502-50-4 |
|---|---|
分子式 |
C14H11NO5 |
分子量 |
273.24 g/mol |
IUPAC名 |
5-benzoyl-1-(carboxymethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-12(17)8-15-10(6-7-11(15)14(19)20)13(18)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H,19,20) |
InChIキー |
NOYRWUWVKBYFHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


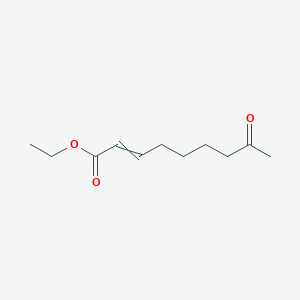
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
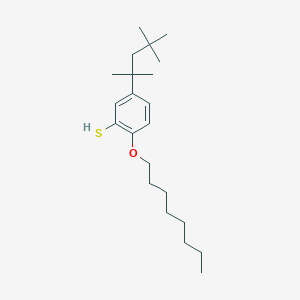

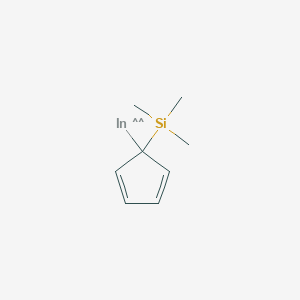


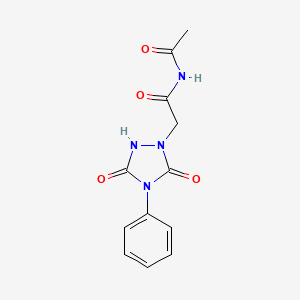
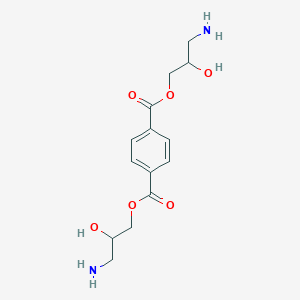

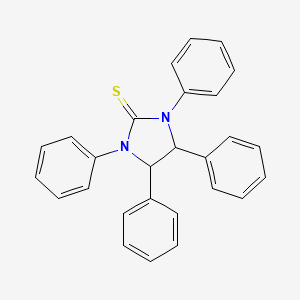
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
